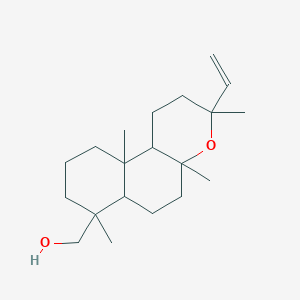
19-Hydroxy-13-epimanoyl oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid compound with the molecular formula C20H34O2 It is a derivative of manoyl oxide and is known for its various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxy-13-epimanoyl oxide can be achieved through several methods. One common approach involves the microbial transformation of ent-13-epi-manoyl oxide using Rhizopus nigricans cultures . This process converts the substrate into its 20-hydroxy, ent-3β-hydroxy, and (14S)-spiro derivatives.
Another method involves the chemical synthesis of labdane-type diterpenes from ent-3-b-hydroxy-13-epi-manoyl oxide (ribenol). This process includes the preparation of carboxylates and carbamates by treating the compound with anhydrides, acid chlorides, or isocyanate derivatives in the presence of pyridine .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of microbial transformation and chemical synthesis methods can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
19-Hydroxy-13-epimanoyl oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of acid chlorides, anhydrides, or isocyanate derivatives in the presence of pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated, carboxylated, and carbamated derivatives of this compound. These derivatives exhibit enhanced biological activities and are useful in scientific research and industrial applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 19-Hydroxy-13-epimanoyl oxide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate cellular signaling pathways and inhibit the growth of microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through the modulation of oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
19-Hydroxy-13-epimanoyl oxide is unique among labdane-type diterpenoids due to its specific hydroxylation pattern. Similar compounds include:
ent-13-epi-manoyl oxide: A precursor for the synthesis of this compound.
ent-beyer-14-en-18-ol: Another labdane-type diterpenoid with similar biological activities.
erythroxylol-A: A diterpenoid with a different hydroxylation pattern but similar biological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl)methanol |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3 |
Clé InChI |
MONXCRDSDZQGGT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


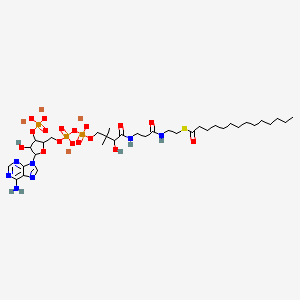
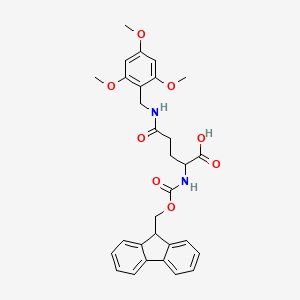
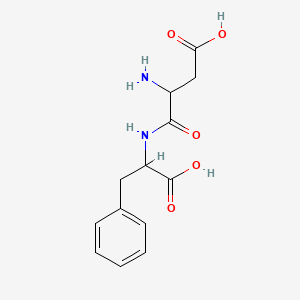
![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)

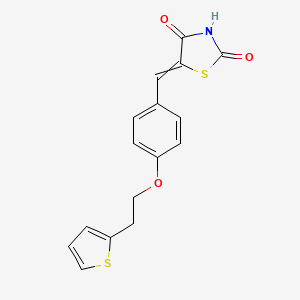
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)


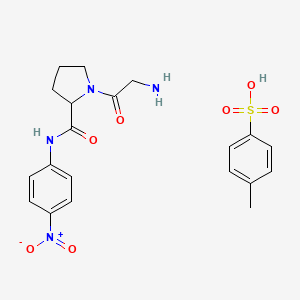
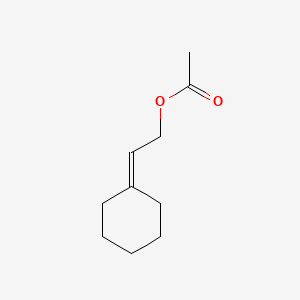
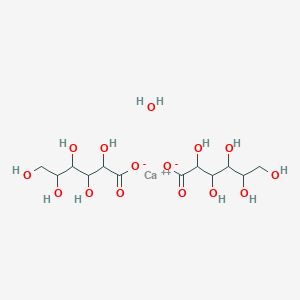
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B13394800.png)
